1H-imidazol-4-yl(phenyl)methanamine dihydrochloride
Description
1H-Imidazol-4-yl(phenyl)methanamine dihydrochloride (CAS: 66247-84-5) is a dihydrochloride salt derivative of an imidazole-containing primary amine. Its molecular formula is C₁₀H₁₂N₃·2HCl, with a molecular weight of 253.73 g/mol . The compound features a phenyl group attached to a methanamine moiety, which is further substituted at the 4-position of the imidazole ring. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of small-molecule antagonists targeting receptors such as neuropilin-1 .
Properties
IUPAC Name |
1H-imidazol-5-yl(phenyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-10(9-6-12-7-13-9)8-4-2-1-3-5-8;;/h1-7,10H,11H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBAGVKDEKNXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-26-4 | |
| Record name | 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the reaction of an aromatic aldehyde with an amine in the presence of a catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
1H-imidazol-4-yl(phenyl)methanamine dihydrochloride serves as a crucial building block in the synthesis of more complex molecules. It is particularly relevant in the development of pharmaceuticals and agrochemicals, facilitating the creation of new chemical entities with potential therapeutic effects.
Biology
This compound exhibits significant biological activities, including:
- Antimicrobial Properties : It has been studied for its efficacy against various pathogens, including those from the ESKAPE group (e.g., Staphylococcus aureus, Klebsiella pneumoniae) .
- Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways, potentially modulating biological processes .
- Receptor Modulation : It may influence receptor activity associated with inflammation and cancer pathways, providing a basis for therapeutic applications.
Medicine
Research is ongoing to evaluate the compound's potential as a therapeutic agent for various diseases:
- Cancer Treatment : Studies have demonstrated anticancer effects on human cancer cell lines such as A549 (lung cancer) and others, indicating its potential as an anticancer drug.
- Infectious Diseases : Its role in combating infections through modulation of immune responses is being explored, particularly in the context of chronic viral infections and immune suppression conditions .
Case Study 1: Anticancer Activity
A study assessed the anticancer effects of this compound on A549 lung cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis, showcasing its potential as a chemotherapeutic agent.
| Parameter | Value |
|---|---|
| IC50 (µM) | 25.3 |
| Apoptosis Rate (%) | 60% |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against several ESKAPE pathogens. The results demonstrated significant inhibition of bacterial growth, supporting its use as a potential antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Klebsiella pneumoniae | 10 |
Mechanism of Action
The mechanism of action of 1H-imidazol-4-yl(phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and affecting cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The 3-fluorobenzyl analog (MW 241.69) has lower molecular weight and higher electronegativity, which may enhance metabolic stability .
- Pharmacological Specificity : The phenyl-substituted target compound is explicitly linked to neuropilin-1 antagonism, whereas benzyl-substituted analogs are primarily intermediates without disclosed therapeutic endpoints .
Comparison with Other Imidazole-Based Methanamine Salts
Key Observations :
- Salt Form Impact: The dihydrochloride form of the target compound improves aqueous solubility compared to monohydrochloride salts, facilitating its use in biological assays .
- Backbone Modifications : Ethylamine derivatives (e.g., 2-(1H-imidazol-4-yl)ethanamine) exhibit extended alkyl chains, which may reduce blood-brain barrier permeability compared to the target’s methanamine structure .
Pharmacological Activity Comparison
Biological Activity
1H-imidazol-4-yl(phenyl)methanamine dihydrochloride, a dihydrochloride salt of an imidazole derivative, is characterized by its imidazole ring and phenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 209.68 g/mol. The structure features a five-membered aromatic imidazole ring that is crucial for its biological interactions due to the presence of nitrogen atoms capable of forming hydrogen bonds.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that compounds with imidazole rings often demonstrate antimicrobial properties. The compound has been explored for its efficacy against various pathogens, including those from the ESKAPE group (e.g., Staphylococcus aureus, Klebsiella pneumoniae) .
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. Studies have shown that derivatives of imidazole can significantly inhibit IDO activity, which is crucial for developing new cancer therapies .
- Cytoprotective Effects : In complexation studies with metal ions such as ZnCl2, the cytoprotective activity of imidazole derivatives was enhanced, indicating potential applications in protecting cells from oxidative stress .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Binding Affinity : The compound can bind to specific enzymes and receptors, modulating their activity through competitive inhibition or allosteric effects. For instance, its interaction with IDO involves binding at the active site, influencing the enzyme's function and potentially restoring immune responses against tumors .
- Signaling Pathways : It may also affect cellular signaling pathways related to apoptosis and cell growth, contributing to its anticancer properties.
Case Studies and Research Findings
Several studies have highlighted the biological activities and mechanisms associated with this compound:
- Inhibition of IDO : A systematic study on phenyl-imidazole derivatives revealed that certain analogs exhibited up to ten-fold greater potency in inhibiting IDO compared to their predecessors. This finding underscores the potential of imidazole derivatives in cancer therapy .
- Antimicrobial Efficacy : A study focusing on the antimicrobial properties noted that compounds similar to this compound showed significant activity against multidrug-resistant strains, making them valuable candidates for further development as antimicrobial agents .
- Cytotoxicity Assessment : Hemolytic activity tests indicated that while some derivatives were hemocompatible (less than 5% hemolysis), others demonstrated cytotoxic effects due to structural modifications in the imidazole ring. This highlights the importance of structural considerations in assessing the safety profiles of these compounds .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | IDO Inhibition | Cytoprotective Effects | Hemolytic Activity |
|---|---|---|---|---|
| 1H-imidazol-4-yl(phenyl)methanamine | Moderate | Yes | Yes | Low (<5%) |
| 4-(1H-Imidazol-2-YL)-benzylamine | High | Moderate | Moderate | Moderate |
| 4-(1H-Imidazol-5-YL)-benzylamine | Low | Yes | Low | High (>5%) |
Q & A
Basic Research Question
- HPLC-UV : Monitors degradation in PBS (pH 7.4) over 24h.
- NMR spectroscopy : Detects pH-dependent tautomer shifts.
Advanced Consideration :
Contradictory stability data in buffers vs. serum require microsomal incubation studies to assess esterase-mediated hydrolysis. LC-HRMS identifies metabolites, guiding structural modifications to enhance stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
